molecular formula C15H10Cl2N2O3S2 B2537748 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349627-09-4

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2537748
CAS No.: 349627-09-4
M. Wt: 401.28
InChI Key: QZODDIXTIYPXSI-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative can yield the thiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents.

Scientific Research Applications

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular processes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorothiazole: Shares the thiazole ring and dichloro substituents but lacks the benzamide and methylsulfonyl groups.

    N-(6-methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Similar structure but without the dichloro substituents.

Uniqueness

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichloro and methylsulfonyl groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-3-5-12-13(7-9)23-15(18-12)19-14(20)10-6-8(16)2-4-11(10)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZODDIXTIYPXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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